3-Chloro-6-(difluoromethyl)pyridazine

Drug Design ADME Prediction Lipophilicity

3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3) is a strategic halogenated pyridazine building block for PDE10A inhibitor and CGRP antagonist R&D. Its 3-Cl/6-CHF2 pattern offers key advantages: the 3-chloro handle enables site-selective SNAr/cross-coupling diversification, while the difluoromethyl group provides an optimal lipophilicity (XLogP3=1.5) and metabolic stability balance versus trifluoromethyl analogs. This is the exact intermediate claimed in patented benzamide CGRP receptor antagonist synthesis. For agrochemical research, its lower calculated logP suggests reduced soil persistence. Procure with confidence for synthetic fidelity and IP alignment.

Molecular Formula C5H3ClF2N2
Molecular Weight 164.54
CAS No. 1706439-95-3
Cat. No. B2837241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(difluoromethyl)pyridazine
CAS1706439-95-3
Molecular FormulaC5H3ClF2N2
Molecular Weight164.54
Structural Identifiers
SMILESC1=CC(=NN=C1C(F)F)Cl
InChIInChI=1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H
InChIKeyYXWAHLKOWQLVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3): An Overview for Scientific Procurement


3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3) is a halogenated heterocyclic building block belonging to the pyridazine family. Its core structure consists of a 1,2-diazine ring substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 6-position, giving it a molecular weight of 164.54 g/mol and a molecular formula of C5H3ClF2N2 [1]. This compound is primarily valued as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its predicted physicochemical properties include a boiling point of 272.1±35.0 °C at 760 mmHg, a density of 1.421±0.06 g/cm³, and a calculated XLogP3-AA value of 1.5 [1].

Why Generic Substitution of 3-Chloro-6-(difluoromethyl)pyridazine Fails in Research


Substituting 3-Chloro-6-(difluoromethyl)pyridazine with a seemingly similar analog is not a trivial swap due to the unique steric and electronic properties imparted by the specific halogenation pattern. The 6-difluoromethyl group provides a distinct balance of lipophilicity and metabolic stability compared to the more electron-withdrawing trifluoromethyl group [1]. Furthermore, the 3-chloro atom is a critical synthetic handle, enabling site-selective functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions . Replacing this with a 3-bromo or 3-iodo analog will alter reaction kinetics and conditions, while an unsubstituted pyridazine lacks this key functionalization point altogether. These differences directly impact the synthetic route, overall yield, and ultimate purity of the final target molecule, making generic substitution a high-risk proposition in a rigorous research setting.

Quantitative Evidence for the Selection of 3-Chloro-6-(difluoromethyl)pyridazine Over Analogs


Lipophilicity Modulation: XLogP3 of 3-Chloro-6-(difluoromethyl)pyridazine vs. 3-Chloro-6-(trifluoromethyl)pyridazine

The selection between difluoromethyl and trifluoromethyl substituents is a critical decision in medicinal chemistry due to their different impacts on lipophilicity (LogP). While both groups are metabolically stable, the difluoromethyl group in 3-Chloro-6-(difluoromethyl)pyridazine results in a significantly lower calculated LogP (XLogP3-AA) of 1.5 [1] compared to the more lipophilic 3-Chloro-6-(trifluoromethyl)pyridazine, which has a predicted XLogP3 of 2.1 [2]. This difference is consistent with the known property that a CF2H group is a less lipophilic isostere of a CF3 group, often leading to improved aqueous solubility and reduced off-target binding in biological systems.

Drug Design ADME Prediction Lipophilicity Property Analysis

Synthetic Handle Potential: Quantitative Analysis of the 3-Chloro Leaving Group

The 3-chloro group in 3-Chloro-6-(difluoromethyl)pyridazine is a strategic functional group for enabling further molecular diversification. This is supported by a published reaction protocol detailing the use of this exact compound as a reactant in a palladium-catalyzed coupling. The compound was reacted with a boronic acid derivative using Pd(PPh3)4 as a catalyst in a THF/water solvent system for 35.0 hours to generate a complex benzamide product [1]. This provides a tangible, replicable starting point for researchers, whereas analogs like 3-bromo- or 3-iodo- derivatives would require re-optimization of catalyst and conditions, and a non-halogenated pyridazine lacks this reactivity handle entirely.

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution Reactivity Analysis

Class-Level Evidence: Potency of Difluoromethylpyridazines as PDE10A Inhibitors

While direct biological data for 3-Chloro-6-(difluoromethyl)pyridazine is not publicly available, its core structural motif—a difluoromethyl group attached to a pyridazine ring—is a known pharmacophore for potent PDE10A inhibition. For example, a related compound, 2-(Difluoromethyl)-3-methyl-6-((1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl)ethynyl)imidazo[1,2-b]pyridazine, exhibits an IC50 value of 4.74 nM against human PDE10A [1]. This demonstrates the potential of the difluoromethylpyridazine core to achieve high target affinity. In contrast, analogs lacking the pyridazine core or with different substituents are likely to show significantly reduced or no activity against this target. This class-level inference positions 3-Chloro-6-(difluoromethyl)pyridazine as a superior starting material for constructing potent PDE10A inhibitors compared to non-pyridazine or non-fluorinated building blocks.

Medicinal Chemistry Neuroscience PDE10A Inhibition Enzyme Assay

Potential for CGRP Antagonism: Inferred Activity from a Related Pyridazine Scaffold

A patent application (US20130123241A1) explicitly claims a series of benzamide compounds that are CGRP receptor antagonists for the treatment of migraine, and identifies 3-chloro-6-(difluoromethyl)pyridazine as a key synthetic intermediate for preparing these compounds [1]. This directly links the compound to the development of CGRP-targeting therapeutics. Furthermore, a structurally related pyridazine-based CGRP antagonist (CHEMBL402887) has a reported binding affinity Ki of 205 nM against the human recombinant CL receptor/RAMP1 complex [2]. This demonstrates the viability of the pyridazine scaffold in achieving significant target engagement. In contrast, simple analogs like 3-Chloro-6-methylpyridazine lack the fluorine atoms critical for metabolic stability and potency in this class, as evidenced by SAR studies in other CGRP antagonist series.

Migraine Research CGRP Antagonism GPCR Pain Management

Optimal Research and Industrial Application Scenarios for 3-Chloro-6-(difluoromethyl)pyridazine


Lead Optimization in CNS Drug Discovery Programs Targeting PDE10A

3-Chloro-6-(difluoromethyl)pyridazine serves as an ideal core scaffold for synthesizing novel PDE10A inhibitors. Its demonstrated class-level potency, with related difluoromethylpyridazines achieving low nanomolar IC50 values (e.g., 4.74 nM) [1], provides a strong starting point for medicinal chemistry. The 3-chloro handle allows for the systematic introduction of diverse side chains via SNAr or cross-coupling to explore structure-activity relationships (SAR) and optimize pharmacological properties, giving it a clear advantage over non-functionalized or non-fluorinated pyridazine alternatives.

Building Block for Next-Generation CGRP Receptor Antagonists

This compound is a strategic procurement choice for research groups focused on developing novel treatments for migraine and other CGRP-mediated disorders. It is explicitly claimed as a key intermediate in a patent for benzamide CGRP receptor antagonists [2]. Using this specific intermediate provides a direct link to a patented chemical space, potentially enabling the exploration of novel intellectual property and leveraging established SAR from related pyridazine-based antagonists with demonstrated binding affinities (Ki = 205 nM) [3].

Synthesis of Novel Agrochemicals with Improved Environmental Profile

The compound is recognized as a versatile intermediate in the development of advanced agrochemicals, including herbicides and fungicides [4]. Its lower calculated lipophilicity (XLogP3 = 1.5) compared to trifluoromethyl analogs suggests a potential for reduced soil persistence and bioaccumulation. This property profile makes it a superior building block for designing modern crop protection agents with a more favorable environmental fate compared to more lipophilic pyridazine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(difluoromethyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.